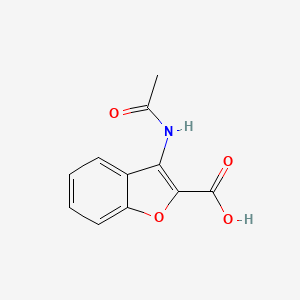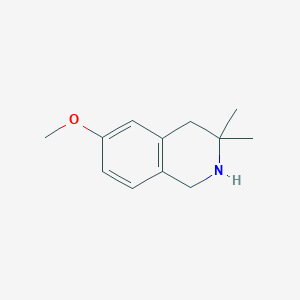![molecular formula C8H9BrO2 B13498294 rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene](/img/structure/B13498294.png)
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is a complex organic molecule characterized by its unique tricyclic structure This compound is notable for its bromine atom and the presence of two oxygen atoms within its ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene typically involves multiple steps, starting from simpler organic precursors. One common approach includes the bromination of a suitable tricyclic precursor under controlled conditions. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst to facilitate the incorporation of the bromine atom into the tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition Reactions: The double bonds within the tricyclic structure can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted tricyclic compounds, while oxidation and reduction can lead to different oxidation states of the molecule.
Aplicaciones Científicas De Investigación
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene involves its interaction with specific molecular targets. The bromine atom and the tricyclic structure play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- rac-(1R,2S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-one
- rac-(1R,2S,6R,7S)-3,5-Dioxa-4λ4-thiatricyclo[5.2.1.0,2,6]dec-8-en-4-one
- rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol
Uniqueness
rac-(1R,2S,6R,7R)-8-bromo-3,5-dioxatricyclo[5.2.1.0,2,6]dec-8-ene is unique due to its specific bromine substitution and the presence of two oxygen atoms within its tricyclic structure. This combination of features imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H9BrO2 |
|---|---|
Peso molecular |
217.06 g/mol |
Nombre IUPAC |
(1S,2R,6S,7S)-8-bromo-3,5-dioxatricyclo[5.2.1.02,6]dec-8-ene |
InChI |
InChI=1S/C8H9BrO2/c9-6-2-4-1-5(6)8-7(4)10-3-11-8/h2,4-5,7-8H,1,3H2/t4-,5+,7+,8-/m0/s1 |
Clave InChI |
YNLUSIIBBYYCTI-LAHCRNKXSA-N |
SMILES isomérico |
C1[C@H]2C=C([C@@H]1[C@H]3[C@@H]2OCO3)Br |
SMILES canónico |
C1C2C=C(C1C3C2OCO3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl [4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]carbamate](/img/structure/B13498225.png)


![5-(methoxycarbonyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498234.png)

![1-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B13498255.png)


![C-[3-Methyl-4-(2,2,2-trifluoro-ethoxy)-pyridin-2-YL]-methylamine](/img/structure/B13498273.png)


